(5-(p-Tolyl)pyrimidin-2-yl)methanamine
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Overview
Description
(5-(p-Tolyl)pyrimidin-2-yl)methanamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a p-tolyl group and a methanamine group in the structure of this compound suggests potential utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(p-Tolyl)pyrimidin-2-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-(p-Tolyl)pyrimidin-2-yl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
(5-(p-Tolyl)pyrimidin-2-yl)methanamine can be used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its activity against specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(p-Tolyl)pyrimidin-2-yl)methanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5-Phenylpyrimidin-2-yl)methanamine: Similar structure but with a phenyl group instead of a p-tolyl group.
(5-(p-Tolyl)pyrimidin-2-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
(4-(p-Tolyl)pyrimidin-2-yl)methanamine: Similar structure but with the p-tolyl group at a different position on the pyrimidine ring.
Uniqueness
(5-(p-Tolyl)pyrimidin-2-yl)methanamine is unique due to the specific positioning of the p-tolyl and methanamine groups on the pyrimidine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
[5-(4-methylphenyl)pyrimidin-2-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-4-10(5-3-9)11-7-14-12(6-13)15-8-11/h2-5,7-8H,6,13H2,1H3 |
InChI Key |
VUUFJYPYNRQYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N=C2)CN |
Origin of Product |
United States |
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